Ammeline

Catalog No.
S823172
CAS No.
645-92-1
M.F
C3H5N5O
M. Wt
127.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammeline

CAS Number

645-92-1

Product Name

Ammeline

IUPAC Name

4,6-diamino-1H-1,3,5-triazin-2-one

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

InChI

InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)

InChI Key

MASBWURJQFFLOO-UHFFFAOYSA-N

SMILES

C1(=NC(=NC(=O)N1)N)N

Synonyms

4,6-Diamino-1,3,5-triazin-2(1H)-one; 2,4-Diamino-6-hydroxy-1,3,5-triazine; 2,4-Diamino-6-hydroxy-s-triazine; 2-Hydroxy-4,6-diamino-s-triazine; Ammelin; Deethyldeisopropylhydroxyyatrazine; GS 11791; NSC 9778; s-Diaminohydroxytriazine;

Canonical SMILES

C1(=NC(=O)N=C(N1)N)N

Isomeric SMILES

C1(=NC(=O)N=C(N1)N)N

Analytical Chemistry:

  • Detection and quantification: Researchers use various analytical techniques like differential pulse polarography and liquid chromatography to detect and measure ammeline in diverse samples, including food products, biological fluids, and environmental matrices [, ]. This helps assess potential exposure and contamination risks.

Organic Chemistry:

  • Synthesis and reactivity studies: Ammeline serves as a starting material for the synthesis of other triazine derivatives with potential applications in various fields. Researchers study its reactivity and explore its transformation pathways to understand its behavior and design new functional molecules [].

Material Science:

  • Exploration for potential applications: Some research explores the potential use of ammeline or its derivatives in material science applications like flame retardants or catalysts. However, these applications are still under investigation [].

Environmental Research:

  • Understanding degradation pathways: Ammeline can be formed as a byproduct during the degradation of other triazine compounds, such as herbicides and fire retardants. Studying its environmental fate and degradation pathways helps researchers assess potential environmental impacts [].

Ammeline, chemically known as 2-amino-4,6-dihydroxy-1,3,5-triazine, is a nitrogen-rich organic compound with the molecular formula C3H5N5OC_3H_5N_5O. It is a derivative of melamine and is primarily recognized for its role in the hydrolysis pathway of melamine, leading to the formation of cyanuric acid. Ammeline possesses unique chemical properties that allow it to participate in various reactions, making it significant in both biological and industrial contexts.

  • Hydrolysis: Ammeline is an intermediate in the hydrolysis of melamine. When treated with boiling dilute hydrochloric acid, it can yield melem and ammonia .
  • Deamination: In bacterial metabolism, ammeline can be deaminated to form ammelide through the action of guanine deaminase, which is crucial for the microbial degradation of melamine .
  • Formation of Salts: Ammeline can react with acids and bases to form various salts. For instance, it forms salts with hydrochloric acid and sodium hydroxide .

Ammeline has been studied for its biological significance, particularly in relation to melamine toxicity. Bacteria metabolize melamine through a series of deamination reactions where ammeline acts as a substrate. The enzyme guanine deaminase facilitates this reaction, allowing certain bacteria to utilize ammeline as a nitrogen source . This metabolic pathway is essential for understanding the potential health risks associated with melamine exposure in mammals.

Ammeline can be synthesized using several methods:

  • From Melamine: Ammeline is obtained through the hydrolysis of melamine under specific conditions.
  • Chemical Synthesis: It can also be synthesized by reacting dicyandiamide with aqueous ammonia at elevated temperatures (160−170 °C) or by treating melam with concentrated sulfuric acid at around 190 °C .

Ammeline finds applications in various fields:

  • Agriculture: Due to its nitrogen content, ammeline may be explored as a nitrogen fertilizer.
  • Chemical Industry: Its derivatives are used in the synthesis of resins and plastics.
  • Biological Research: Ammeline serves as a model compound for studying nitrogen metabolism in bacteria and its implications for environmental chemistry.

Research has focused on the interactions of ammeline with biological systems and its implications for toxicity. Studies indicate that ammeline can form insoluble complexes with cyanuric acid or uric acid, potentially leading to kidney damage when ingested . The enzymatic pathways involving guanine deaminase highlight its role in microbial metabolism and environmental degradation of nitrogenous compounds.

Ammeline shares structural similarities with several other triazine derivatives. Here are some comparable compounds:

CompoundStructureUnique Features
MelamineC3H6N6Highly toxic; forms insoluble complexes
AmmelideC3H5N7OHydrolysis product of ammeline; less toxic
Cyanuric AcidC3H3N3O3Final product in bacterial degradation of melamine
2,4-Diamino-1,3,5-triazineC4H6N6ORelated to both ammeline and melamine; used in dyes

Uniqueness of Ammeline: Ammeline stands out due to its specific role in the metabolic pathway leading from melamine to cyanuric acid. Its amphoteric nature allows it to react both as an acid and a base, which is not common among its analogs .

XLogP3

-1.8

Wikipedia

Ammeline

General Manufacturing Information

1,3,5-Triazin-2(1H)-one, 4,6-diamino-: ACTIVE

Dates

Modify: 2023-08-15

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